Sodium;(1Z)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate Sodium;(1Z)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate Parecoxib is a potent and selective COX-2 inhibitor.IC50 value:Target: COX-2in vitro: The prodrug Parecoxib as well as its active metabolite val have a specific affinity to the cannabinoid (CB) receptor measured in CB1-expressing HEK 293 cells and rat brain tissue [1].in vivo: Adult male Sprague-Dawley rats were administered parecoxib (10 or 30 mg kg(-1), IP) or isotonic saline twice a day starting 24 h after middle cerebral artery occlusion (MCAO) for three consecutive days [2]. The selective COX-2 inhibitor parecoxib was delivered 20 min before or 20 min after the incision by intraperitoneal injection. Pretreatment with parecoxib markedly attenuated the pain hypersensitivity induced by incision [3].
Brand Name: Vulcanchem
CAS No.: 198470-85-8
VCID: VC0003752
InChI: InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/q;+1/p-1
SMILES: CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+]
Molecular Formula: C₁₉H₁₇N₂NaO₄S
Molecular Weight: 392.4 g/mol

Sodium;(1Z)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate

CAS No.: 198470-85-8

Inhibitors

VCID: VC0003752

Molecular Formula: C₁₉H₁₇N₂NaO₄S

Molecular Weight: 392.4 g/mol

Sodium;(1Z)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate - 198470-85-8

CAS No. 198470-85-8
Product Name Sodium;(1Z)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate
Molecular Formula C₁₉H₁₇N₂NaO₄S
Molecular Weight 392.4 g/mol
IUPAC Name sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide
Standard InChI InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/q;+1/p-1
Standard InChIKey HQPVVKXJNZEAFW-UHFFFAOYSA-M
Isomeric SMILES CC/C(=N\S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C)/[O-].[Na+]
SMILES CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+]
Canonical SMILES CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+]
Appearance Powder
Description Parecoxib is a potent and selective COX-2 inhibitor.IC50 value:Target: COX-2in vitro: The prodrug Parecoxib as well as its active metabolite val have a specific affinity to the cannabinoid (CB) receptor measured in CB1-expressing HEK 293 cells and rat brain tissue [1].in vivo: Adult male Sprague-Dawley rats were administered parecoxib (10 or 30 mg kg(-1), IP) or isotonic saline twice a day starting 24 h after middle cerebral artery occlusion (MCAO) for three consecutive days [2]. The selective COX-2 inhibitor parecoxib was delivered 20 min before or 20 min after the incision by intraperitoneal injection. Pretreatment with parecoxib markedly attenuated the pain hypersensitivity induced by incision [3].
Synonyms Dynastat
N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamide
N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamine, sodium salt
N-(((Me-P)-P)S)P
parecoxib
parecoxib sodium
Reference [1]. Schreder H, et al. Parecoxib and its metabolite valdecoxib directly interact with cannabinoid binding sites in CB1-expressing HEK 293 cells and rat brain tissue. Neurochem Int. 2011 Jan;58(1):9-13.
[2]. Ye Z, et al. Delayed administration of parecoxib, a specific COX-2 inhibitor, attenuated postischemic neuronal apoptosis by phosphorylation Akt and GSK-3β. Neurochem Res. 2012 Feb;37(2):321-9.
[3]. Guo YJ, et al. Analgesic effects of the COX-2 inhibitor parecoxib on surgical pain through suppression of spinal ERK signaling. Exp Ther Med. 2013 Jul;6(1):275-279.
PubChem Compound 15895902
Last Modified Nov 11 2021
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